

Denibulin (MN-029) Phase I Clinical Trial Summary

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Compound Focus: Denibulin Hydrochloride

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The key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors are summarized in the table below.

Parameter	Results & Findings
Trial Phase	Phase I [1] [2] [3]
Primary Objective	Determine safety, pharmacokinetics (PK), & acute anti-vascular effects [1] [2]
Patient Population	34 patients with advanced solid tumors [1] [2] [3]
Dosing Regimen	Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 to 225 mg/m² [1] [2]
Maximum Tolerated Dose (MTD)	180 mg/m² [1] [2] [3]
Most Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]
Dose-Limiting Toxicities (DLTs)	At 225 mg/m ² : Transient ischemic attack & Grade 3 transaminitis [1] [2]

Parameter	Results & Findings
Other Notable Toxicities	One reversible episode of acute coronary ischemia at 180 mg/m ² [1] [2]
Absence of Common Toxicities	No clinically significant myelotoxicity, stomatitis, or alopecia observed [1] [2]
Efficacy (Tumor Response)	No objective responses; 5 patients had stable disease ≥6 months [1] [2]
Pharmacokinetics (PK)	Dose-related increases in C _{max} and AUC; substantial inter-subject variability observed [1] [2]
Pharmacodynamic Evidence	Significant linear correlation between reduction in K _{trans} (DCE-MRI parameter) & drug exposure, indicating decreased tumor vascularity [1] [2]

Detailed Experimental Protocols

The trial employed several key methodologies to assess the drug's effects.

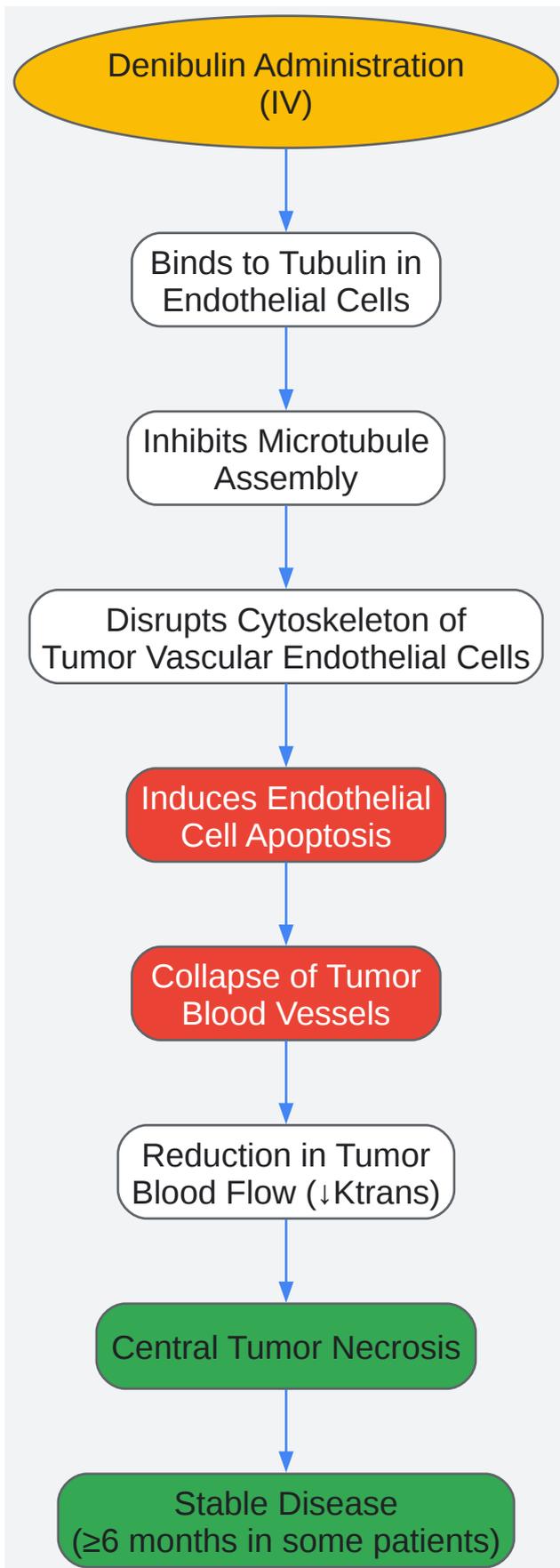
- **Study Design:** This was a **first-in-human, dose-escalation study** using an accelerated titration design. It allowed for intra-patient dose escalation to efficiently determine the MTD [1] [2].
- **Pharmacokinetic (PK) Sampling:** Plasma samples were collected from patients after drug administration. These samples were analyzed to determine key PK parameters, including the maximum concentration (**C_{max}**) and the area under the concentration-time curve (**AUC**), which measure the body's exposure to the drug [1] [2].
- **Assessment of Anti-Vascular Effects:** Dynamic contrast-enhanced magnetic resonance imaging (**DCE-MRI**) was used as a functional biomarker. Scans were acquired at baseline and 6-8 hours post-dose. The primary parameter measured was **K_{trans}**, which reflects the rate of contrast agent transfer from blood vessels into the tumor tissue. A reduction in K_{trans} indicates a reduction in tumor blood flow and vascular permeability, serving as direct evidence of the drug's vascular-disrupting activity [1] [2].

Mechanism of Action and Logical Pathway

Denibulin is a novel small molecule classified as a **Vascular Disrupting Agent (VDA)** [4]. Its mechanism is distinct from anti-angiogenic drugs, which prevent the formation of new blood vessels. Instead, VDAs target

and disrupt the existing vasculature of established tumors.

The following diagram illustrates the logical pathway of how Denibulin exerts its effect.



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Context on Vascular Disrupting Agents (VDAs)

To understand Denibulin's place in research, it's helpful to know the broader category of VDAs. The experimental drug **EPC2407 (Crolibulin)** is another microtubule-targeted VDA that has shown potent antivasular activity in preclinical models of prostate cancer, leading to reduced tumor blood flow and increased necrosis [5]. This demonstrates the continued research interest in this drug class.

Furthermore, conjugating natural products with other bioactive molecules is a growing field in oncology drug discovery. These hybrids aim to improve selectivity toward cancer cells and overcome drawbacks like poor bioavailability and drug resistance [6].

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References

1. A phase I study of MN-029 (denibulin), a novel vascular-disrupting... [pubmed.ncbi.nlm.nih.gov]
2. A phase I study of MN-029 (denibulin), a novel vascular-disrupting... [link.springer.com]
3. A phase i study of MN-029 (denibulin), a novel vascular ... [scholars.uthscsa.edu]
4. : Uses, Interactions, Mechanism of Action | DrugBank Online Denibulin [go.drugbank.com]
5. Multimodal imaging guided preclinical trials of vascular ... [oncotarget.com]
6. Recent Advances in Natural Product-Based Hybrids as Anti ... [pmc.ncbi.nlm.nih.gov]

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